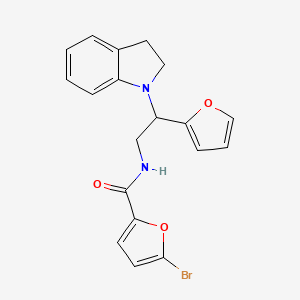

5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c20-18-8-7-17(25-18)19(23)21-12-15(16-6-3-11-24-16)22-10-9-13-4-1-2-5-14(13)22/h1-8,11,15H,9-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCVDRDAWGYHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.3 g/mol. The compound features a furan ring and an indoline moiety, which are known for their diverse pharmacological activities, including anticancer properties and anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with indoline structures under specific conditions. Common methods include:

- Reflux Method : Utilizing acidic conditions to facilitate the reaction between furan and indoline derivatives.

- Catalytic Methods : Employing solid acid catalysts to enhance yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds containing furan and indoline structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate:

- IC50 Values : The effectiveness of these compounds can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values as low as 0.75 µM against Hep-G2 liver cancer cells, indicating potent antitumor activity .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Damage Induction : Compounds in this class have been shown to interfere with DNA replication, leading to programmed cell death (apoptosis).

- Inhibition of Key Proteins : Some studies suggest that these compounds may inhibit proteins like cytochrome P450 and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the furan ring undergoes nucleophilic substitution under specific conditions:

These reactions highlight the bromine atom's role as a leaving group, enabling cross-coupling to generate structurally diverse analogs .

Condensation Reactions

The indoline and amide moieties participate in condensation reactions:

-

Acid-Catalyzed Cyclization : Under reflux with sulfuric acid in ethanol, the compound forms spiroindolin-3-one derivatives via gold-catalyzed cascade reactions .

-

Hydrazide Formation : Reaction with hydrazine derivatives yields hydrazide-linked products, confirmed by NMR shifts at δ 13.72 ppm (NH group) .

Example Reaction Pathway :

Cross-Coupling Reactions

The furan rings exhibit reactivity in palladium-catalyzed couplings:

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Bromofuran-carboxamide | PdCl(PPh) | Aryl-furan hybrids | Anticancer agent development |

| Indoline-ethyl group | Au(I) complexes | Spirocyclic indolinones | Anti-inflammatory targets |

These reactions exploit the electron-rich furan ring for constructing complex heterocycles .

Acid/Base-Mediated Transformations

-

Amide Hydrolysis : Under strong acidic conditions (e.g., HCl), the amide bond hydrolyzes to yield carboxylic acid and amine intermediates .

-

Furan Ring Opening : Treatment with Lewis acids (e.g., AlCl) induces furan ring cleavage, forming diketone derivatives .

Mechanistic Insight :

The furan's oxygen lone pairs facilitate electrophilic attack, while the indoline nitrogen acts as a nucleophile in acid-catalyzed steps .

Biological Activity-Driven Modifications

-

Anti-inflammatory Analogs : Introducing electron-withdrawing groups (e.g., nitro) at the indoline position enhances lipoxygenase (LOX) inhibition (IC = 10 μM).

-

Antibacterial Derivatives : Bromine replacement with thiophene improves activity against Staphylococcus aureus (MIC = 62.5 μg/mL).

Stability and Side Reactions

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

The carboxamide nitrogen in brominated furan derivatives often bears diverse substituents, influencing bioactivity and physicochemical properties.

*Estimated based on molecular formula C₁₈H₁₆BrN₂O₃.

Key Insight : The target compound’s indoline-ethyl-furan substituent distinguishes it from simpler aryl or alkyl analogs. Indoline may enhance blood-brain barrier penetration compared to phenyl groups .

Indoline/Indole-Containing Analogs

Compounds with indoline or indole cores are explored for CNS and antiparasitic applications.

Key Insight: Indoline derivatives like the target compound may leverage similar brain-penetrant properties as reported in trypanosomal inhibitors . The furan-indoline combination, however, remains underexplored in published studies.

Brominated Furan Carboxamides with Hydrazone Linkers

Hydrazone-linked analogs exhibit diverse pharmacological activities, including MMP-13 inhibition.

*Estimated based on molecular formula C₂₀H₁₅BrN₄O₅.

Key Insight : The target’s ethyl linker may offer metabolic stability advantages over hydrazone-based analogs, which are prone to hydrolysis .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide?

Synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and brominated indole intermediates. For example:

- Stepwise functionalization : A brominated indole (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) is first activated (e.g., via cyanomethylation or amide coupling) and then reacted with a furan-containing ethylamine intermediate .

- Reagents : Common reagents include triethylamine (Et₃N) for deprotonation, acetonitrile as a solvent for reflux, and recrystallization from acetonitrile for purification .

- Yield optimization : Yields (~60%) are achieved by controlling reaction times (3–24 hours) and stoichiometric ratios (1:1 molar ratio of acid chloride to amine) .

Q. How is the compound structurally characterized?

- LC/MS : Used to confirm molecular weight (e.g., m/z 386 [M+H]⁺) and purity (retention time: 3.17 min under SMD-FA10-long conditions) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., phenyl and furan rings at 9.71°) and intramolecular interactions (e.g., N1⋯O3 hydrogen bonds at 2.615 Å) .

- IR spectroscopy : Identifies functional groups (e.g., amide N-H stretch at ~3310 cm⁻¹ and aromatic C-H stretches at ~3127 cm⁻¹) .

Advanced Research Questions

Q. What structural features influence its biological activity?

- Planarity of the amide moiety : The central C4-C5(O2)-N1-C6 fragment adopts a trans amide conformation, but planarity is disrupted by intramolecular interactions (e.g., nitro group rotation), affecting binding to biological targets .

- Dihedral angles : Rotation between the furan and indole rings (e.g., ~7° deviation from planarity) modulates steric hindrance and electronic interactions, which are critical for receptor affinity .

- Halogen effects : The bromine atom enhances lipophilicity and may participate in halogen bonding with target proteins .

Q. How do crystallographic data resolve contradictions in molecular conformation?

- Contradiction : Some studies report planar furancarboxamide moieties in similar compounds, while others (e.g., N-(2-nitrophenyl)furan-2-carboxamide) show non-planarity due to intramolecular hydrogen bonds .

- Resolution : X-ray data reveal that strong N1⋯O3 interactions (2.615 Å) force rotation of the furan ring, overriding steric effects. This highlights the need for case-specific conformational analysis .

Q. What methodological challenges arise in pharmacological testing?

- Solubility : The compound’s low solubility in aqueous buffers requires formulation with DMSO or cyclodextrins for in vitro assays .

- Metabolic stability : Bromine and furan rings are susceptible to cytochrome P450-mediated oxidation, necessitating deuterium or fluorine substitutions to improve half-life .

- Target selectivity : Structural analogs (e.g., 5-nitro-furylacrylamide derivatives) show off-target effects on A2A adenosine receptors, requiring rigorous SAR studies to optimize specificity .

Notes for Experimental Design

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers.

- Stability testing : Monitor degradation in DMSO stocks via HPLC over 72 hours .

- Computational modeling : Perform DFT calculations to predict conformational flexibility and binding modes before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.